molecular formula C18H17NO2 B2507531 Oxiran-2-yl-(1-phenyl-3,4-dihydro-1H-isoquinolin-2-yl)methanone CAS No. 2411238-64-5

Oxiran-2-yl-(1-phenyl-3,4-dihydro-1H-isoquinolin-2-yl)methanone

Cat. No.: B2507531
CAS No.: 2411238-64-5
M. Wt: 279.339
InChI Key: AAMDXXRUDGYKSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Oxiran-2-yl-(1-phenyl-3,4-dihydro-1H-isoquinolin-2-yl)methanone is a complex organic compound that features an oxirane (epoxide) ring and an isoquinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Oxiran-2-yl-(1-phenyl-3,4-dihydro-1H-isoquinolin-2-yl)methanone typically involves the reaction of an appropriate isoquinoline derivative with an epoxide precursor. One common method involves the use of hydrogen peroxide in an alkaline medium to facilitate the formation of the oxirane ring . The reaction is usually carried out at lower temperatures (10–15°C) to ensure the stability of the intermediate compounds.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

Oxiran-2-yl-(1-phenyl-3,4-dihydro-1H-isoquinolin-2-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The oxirane ring can be opened through oxidation reactions, leading to the formation of diols.

    Reduction: Reduction reactions can convert the oxirane ring into an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, resulting in the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can react with the oxirane ring under mild conditions.

Major Products Formed

The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Oxiran-2-yl-(1-phenyl-3,4-dihydro-1H-isoquinolin-2-yl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of Oxiran-2-yl-(1-phenyl-3,4-dihydro-1H-isoquinolin-2-yl)methanone involves its interaction with specific molecular targets and pathways. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The isoquinoline moiety may also interact with specific receptors or enzymes, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Oxiran-2-yl-(1-phenyl-3,4-dihydro-1H-isoquinolin-2-yl)methanone is unique due to its specific combination of an oxirane ring and an isoquinoline moiety, which imparts distinct chemical and biological properties

Properties

IUPAC Name

oxiran-2-yl-(1-phenyl-3,4-dihydro-1H-isoquinolin-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO2/c20-18(16-12-21-16)19-11-10-13-6-4-5-9-15(13)17(19)14-7-2-1-3-8-14/h1-9,16-17H,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAMDXXRUDGYKSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(C2=CC=CC=C21)C3=CC=CC=C3)C(=O)C4CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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